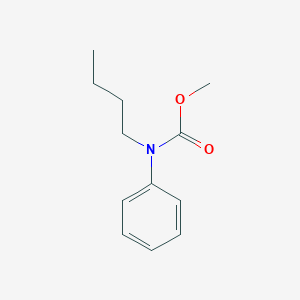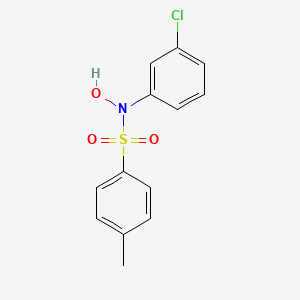
Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- is a chemical compound with the molecular formula C12H10ClNO2S It is a derivative of benzenesulfonamide, characterized by the presence of a 3-chlorophenyl group, a hydroxy group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- typically involves the reaction of benzenesulfonyl chloride with 3-chloroaniline under basic conditions, followed by the introduction of a hydroxy group and a methyl group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of bacterial dihydropteroate synthase, leading to antimicrobial effects, or inhibition of carbonic anhydrase, contributing to anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chlorophenyl)benzenesulfonamide
- N-(4-chlorophenyl)benzenesulfonamide
- N-(3-bromophenyl)benzenesulfonamide
- N-(3-chlorophenyl)-4-methylbenzenesulfonamide
Uniqueness
Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- is unique due to the presence of both a hydroxy group and a methyl group, which may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties. The specific substitution pattern also influences its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
62918-96-1 |
|---|---|
Fórmula molecular |
C13H12ClNO3S |
Peso molecular |
297.76 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-N-hydroxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-10-5-7-13(8-6-10)19(17,18)15(16)12-4-2-3-11(14)9-12/h2-9,16H,1H3 |
Clave InChI |
BTKULSSSUNISEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine](/img/structure/B14517506.png)
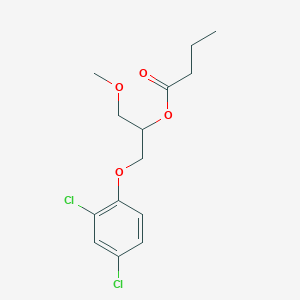

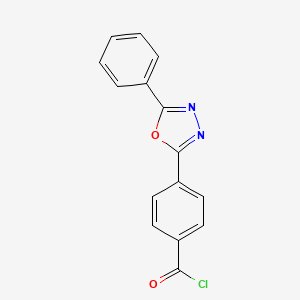


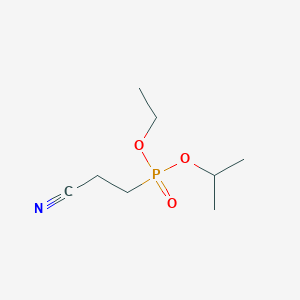
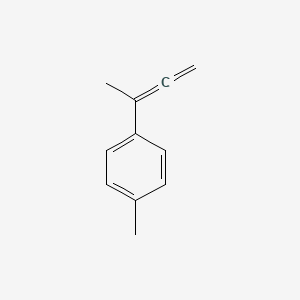
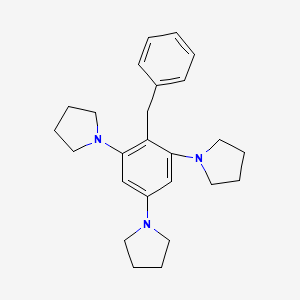
![1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene](/img/structure/B14517542.png)
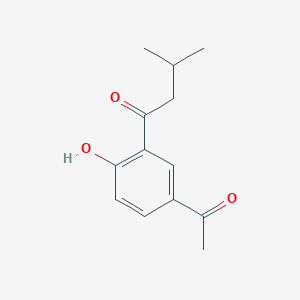
![2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol](/img/structure/B14517565.png)
